Methyl arachidate
Overview
Description
Composition and Odour of Volatiles from Autoxidised Methyl Arachidonate
Methyl arachidonate, when subjected to autoxidation, produces a variety of volatile compounds that contribute to its odor profile. The study found that the same compounds were formed whether the methyl arachidonate was autoxidized alone or in a water emulsion, although the quantities varied. The presence of water influenced the lipid oxidation process. The major volatiles included oct-l-en-3-ol, hept-2-enal, and hexanal, which accounted for a significant portion of the odor. Over 40 other volatiles were also detected, and the odour of individual components was assessed using gas chromatography with a sniffing port .
Synthesis of Methyl Arachidonate-17, 17, 18, 18-d4
The synthesis of deuterium-labelled methyl arachidonate was achieved for use in metabolism studies. The deuterium atoms were incorporated using deuterium gas and Wilkinson's catalyst. The precursor, a tetraacetylenic acid, was synthesized through Grignard coupling reactions and then reduced to arachidonic acid-d4. The methyl ester was prepared and purified, resulting in a product with high isotopic purity. This study provides a method for producing deuterated methyl arachidonate with an overall yield of approximately 11% .
SFG Study of Two-Dimensional Orientation of Surface Methyl Groups
The orientation of methyl groups on the surface of cadmium arachidate Langmuir-Blodgett films was investigated using sum frequency generation and Fourier transform infrared absorption spectroscopies. The study revealed significant in-plane anisotropy of the SFG signals in multilayered films and a correlation between the signal intensity and the number of layers. The methyl groups were found to be oriented with the hydrocarbon chains standing perpendicular to the surface, indicating an orthorhombic subcell structure .
Design and Synthesis of Methyl-Substituted Arachidonic Acid Analogues
Researchers designed and synthesized methyl-substituted arachidonic acid derivatives as templates for novel endocannabinoids. The compounds were prepared enantioselectively and showed high affinity for the CB1 cannabinoid receptor. This study suggests that these analogues could serve as potential templates for the development of new endocannabinoid molecules .
Synthesis and Characterization of Labelled Arachidonic Acid
The synthesis of methyld8- and [1-13C] arachidonic acid was achieved from a common synthetic precursor. The isotopic purity of the products was high, and the mass spectra confirmed the presence of the intended isotopes. This study provides a method for the synthesis of isotopically labelled arachidonic acid, which is useful for various research applications .
Characterization of the Volatile Decomposition Products of Oxidized Methyl Arachidonate
The thermal and oxidative decomposition of methyl arachidonate was studied, and the volatile products were identified. The major decomposition products included hexanal, methyl 5-oxopentanoate, pentane, methyl butanoate, and 2,4-decadienal. These compounds are relevant to understanding off-odor development in food systems containing arachidonate .
Electron Paramagnetic Resonance and Thermodynamics of Langmuir–Blodgett Films
Magnetic multilayer films of manganese arachidate and mixtures with methyl arachidonate were prepared using the Langmuir–Blodgett technique. The films' magnetic properties were characterized using electron paramagnetic resonance spectroscopy. The study provided insights into the shape anisotropy and magnetic behavior of these quasi-two-dimensional magnets .
Scientific Research Applications
1. Magnetic Multilayer Film Preparation
Methyl arachidate has been used in conjunction with manganese arachidate for the preparation of magnetic multilayer films using the Langmuir—Blodgett technique. This process allows for the creation of films with over 100 layers, which are characterized for their magnetic properties using electron paramagnetic resonance spectroscopy. Such films exhibit typical shape anisotropy of quasi-two-dimensional magnets, especially in the orientation dependence in the magnetic field of the linewidth and from temperature changes at T 5 the usual isotropic properties observed (Bonosi, Gabrielli, & Martini, 1993).
2. Study of Two-dimensional Orientation on Films
Another application of methyl arachidate is in the study of the orientational order of methyl groups on the surface of Langmuir-Blodgett (LB) films. These studies, conducted using sum frequency generation (SFG) and Fourier transform infrared absorption (FTIR) spectroscopies, provide insights into the anisotropy of SFG signals in multilayered films and the orientation of hydrocarbon chains in these structures. This research is significant for understanding the surface chemistry and physics of thin films, which has implications in various scientific fields (Akamatsu, Domen, & Hirose, 1993).
3. Nanoscale Interference Effect in Sum Frequency Generation
In the realm of spectroscopy, methyl arachidate plays a role in demonstrating the nanoscale interference effect in sum frequency generation from Langmuir–Blodgett fatty acid films. The research involving per-deuterated arachidic acid films with a top layer of per-protonated cadmium arachidate reveals significant findings regarding the phase of symmetric and asymmetric methyl stretching modes, which align with theoretical models. This contributes to the deeper understanding of the interactions at the molecular level in thin film structures (Holman, Neivandt, & Davies, 2004).
Safety And Hazards
properties
IUPAC Name |
methyl icosanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H42O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h3-20H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGBRLVONZXHAKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H42O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2061515 | |
Record name | Methyl arachidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2061515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline solid; [Alfa Aesar MSDS] | |
Record name | Eicosanoic acid, methyl ester | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/14094 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Vapor Pressure |
0.00000733 [mmHg] | |
Record name | Eicosanoic acid, methyl ester | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/14094 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Methyl arachidate | |
CAS RN |
1120-28-1 | |
Record name | Methyl eicosanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1120-28-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl arachidate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001120281 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Eicosanoic acid, methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methyl arachidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2061515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl icosanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.005 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL ARACHIDATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0ZH75194U0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.